molecular formula C22H24N2O B6329426 2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine CAS No. 1356577-29-1

2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine

Cat. No.: B6329426
CAS No.: 1356577-29-1
M. Wt: 332.4 g/mol
InChI Key: RSQPNPXZOZXWRR-UHFFFAOYSA-N
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Description

2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 4-methoxybenzaldehyde, phenylacetone, and pentylamine with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as acetylcholinesterase and advanced glycation end products (AGEs) formation inhibitors. The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-chromen-4-one: Known for its polyfunctional properties against Alzheimer’s disease.

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Exhibits antiproliferative activity against cancer cell lines.

Uniqueness

2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine stands out due to its unique combination of phenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-pentyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-3-4-6-11-19-16-21(17-12-14-20(25-2)15-13-17)24-22(23-19)18-9-7-5-8-10-18/h5,7-10,12-16H,3-4,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQPNPXZOZXWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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